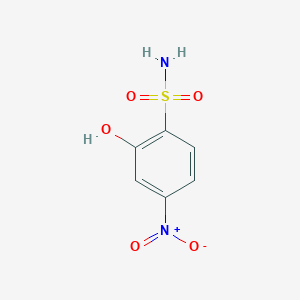

2-羟基-4-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

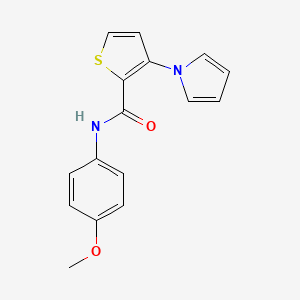

2-Hydroxy-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S . It has a molecular weight of 218.19 .

Synthesis Analysis

A practical chemoselective aromatic substitution method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, which could be related to the synthesis of 2-Hydroxy-4-nitrobenzenesulfonamide . This method involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide .Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-nitrobenzenesulfonamide is1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) . The InChI key is GFDDXSZDOQVYHC-UHFFFAOYSA-N . Chemical Reactions Analysis

The deprotection of Ns involves the addition of a thiolate forming a Meisenheimer complex, followed by the elimination of sulfur dioxide and the free amine . This convenient deprotection is the unique feature of Ns group .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-nitrobenzenesulfonamide include a molecular weight of 218.19 .科学研究应用

合成中的多功能性

2-羟基-4-硝基苯磺酰胺及其相关化合物在制备仲胺方面表现出优异的效用。它会发生平滑的烷基化反应,提供接近定量的 N-烷基磺酰胺产率。这一过程对于高效合成仲胺至关重要,如福山等人(1995 年)的研究中所证明的 (Fukuyama et al., 1995)。

固相合成应用

在固相合成领域,源自各种固定化伯胺和 2/4-硝基苯磺酰氯的聚合物负载苯磺酰胺已被用作关键中间体。它们促进了化学转化和不寻常的重排反应,以产生各种特权支架,如 Fülöpová 和 Soural(2015 年)讨论的那样 (Fülöpová & Soural, 2015)。

在能源研究中的作用

使用旋转弹燃烧量热法测定了硝基苯磺酰胺(包括 2-硝基苯磺酰胺)的燃烧能和生成焓。卡马里洛和弗洛雷斯(2010 年)的这项研究有助于更好地了解这些化合物的热力学性质 (Camarillo & Flores, 2010)。

电化学还原研究

已经研究了硝基苯磺酰胺(包括 2-硝基苯磺酰胺)的电化学还原过程,重点是它们的自我质子化途径。像佩雷斯-希门尼斯和弗龙塔纳(2012 年)的研究一样,这项研究提供了对这些化合物在电化学过程中的化学性质和潜在应用的见解 (Pérez-Jiménez & Frontana, 2012)。

医学研究和应用

虽然避免详细说明药物用法和副作用,但值得注意的是,这些化合物已经过研究,以了解其独特的生物活性,特别是在心血管系统中。例如,相泽等人(2013 年)合成并评估了一系列 Piloty 酸衍生物,包括 N-羟基-2-硝基苯磺酰胺,以了解它们在生理条件下的 HNO 释放活性 (Aizawa et al., 2013)。

作用机制

Target of Action

2-Hydroxy-4-nitrobenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing a crucial role in various biological processes .

Mode of Action

Sulfonamides, including 2-Hydroxy-4-nitrobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, 2-Hydroxy-4-nitrobenzenesulfonamide can disrupt these processes, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxy-4-nitrobenzenesulfonamide is the folic acid synthesis pathway . By acting as a competitive antagonist of PABA, 2-Hydroxy-4-nitrobenzenesulfonamide prevents the synthesis of folic acid, a crucial cofactor for the production of nucleic acids in bacteria . This disruption can lead to the inhibition of bacterial growth and replication .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body

Result of Action

The molecular and cellular effects of 2-Hydroxy-4-nitrobenzenesulfonamide’s action primarily involve the disruption of bacterial growth and replication . By inhibiting the enzymes involved in folic acid synthesis, 2-Hydroxy-4-nitrobenzenesulfonamide can prevent the production of nucleic acids, leading to the inhibition of bacterial growth .

Action Environment

The action, efficacy, and stability of 2-Hydroxy-4-nitrobenzenesulfonamide can be influenced by various environmental factors . For instance, exposure to ultraviolet light can lead to the photodegradation of many organic materials, including 2-Hydroxy-4-nitrobenzenesulfonamide . Therefore, the environmental conditions under which 2-Hydroxy-4-nitrobenzenesulfonamide is used or stored can significantly impact its effectiveness and stability .

生化分析

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For example, 2-Hydroxy-4-methoxybenzaldehyde has been shown to negatively affect both the antioxidant and cell wall integrity systems of fungi

Molecular Mechanism

It is known that nitrobenzenesulfonamides can act as both protecting and activating groups in the synthesis of amines This suggests that 2-Hydroxy-4-nitrobenzenesulfonamide may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-Hydroxy-4-nitrobenzenesulfonamide in animal models .

Metabolic Pathways

It is known that benzenesulfonamides can be involved in various metabolic pathways .

Transport and Distribution

Information on how 2-Hydroxy-4-nitrobenzenesulfonamide is transported and distributed within cells and tissues is currently lacking .

属性

IUPAC Name |

2-hydroxy-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDDXSZDOQVYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2697110.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)

![(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-METHYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B2697114.png)

![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)

![2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2697121.png)

![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2697127.png)